The compound is classified as a pyridazine derivative, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of both a nitrophenyl group and a piperazine moiety enhances its biological activity. Pyridazines are often explored for their pharmacological properties, making this compound of interest in drug development and synthesis.
The synthesis of 3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine can be achieved through several methods, with one common approach being the reaction of 3-nitropyridine with piperazine.
The molecular structure of 3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine features:
This compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine often involves:
Research indicates that derivatives containing piperazine structures exhibit significant biological activities, including anti-cancer effects through apoptosis induction in tumor cells.
The physical and chemical properties of 3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine include:
Characterization techniques such as Infrared (IR) spectroscopy reveal functional groups present, while NMR provides insights into the molecular environment surrounding hydrogen atoms.
The potential applications of 3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine are extensive:
Pyridazine-piperazine hybrids represent a privileged scaffold in medicinal chemistry due to their dual capacity for hydrogen bonding and conformational flexibility. The pyridazine ring (a six-membered diazine with adjacent nitrogen atoms) provides a planar, electron-deficient aromatic system capable of π-π stacking interactions, while the piperazine moiety introduces basicity and three-dimensional adaptability for target engagement [6]. This synergy enables precise modulation of pharmacokinetic and pharmacodynamic properties. The compound 3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine (PubChem CID: 24252643; C₁₄H₁₅N₅O₂) exemplifies this architecture, where the piperazine nitrogen atoms serve as hydrogen bond acceptors/donors, enhancing solubility and membrane permeability [1].
Structural analogs like 3-Phenyl-6-(piperazin-1-yl)pyridazine (CAS 50693-75-9; C₁₄H₁₆N₄) demonstrate the scaffold’s synthetic versatility. Removal of the nitro group reduces molecular weight (240.30 g/mol vs. 285.31 g/mol) and alters electronic distribution, underscoring the nitro group’s critical role in bioactivity [3]. Modifications at the piperazine N4-position, as in 3-(4-Cyclopropylpiperazin-1-yl)-6-(3-nitrophenyl)pyridazine (CAS 919496-82-5), further enhance target selectivity by sterically blocking metabolism while maintaining ligand-receptor binding kinetics [8].
Table 1: Structural and Bioactive Properties of Pyridazine-Piperazine Hybrids
Compound | CAS | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine | N/A | 285.31 | Meta-nitrophenyl; Unsubstituted piperazine |
3-Phenyl-6-(piperazin-1-yl)pyridazine | 50693-75-9 | 240.30 | Phenyl; Unsubstituted piperazine |
3-(4-Cyclopropylpiperazin-1-yl)-6-(3-nitrophenyl)pyridazine | 919496-82-5 | 325.38 | Meta-nitrophenyl; N4-cyclopropyl piperazine |
The meta-nitrophenyl group in 3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine is a strategic bioisostere that influences electronic, steric, and solubility parameters. Positioned at the pyridazine C3 position, this substituent introduces a strong electron-withdrawing effect (σₘ = 0.71 for NO₂), reducing the pyridazine ring’s electron density and enhancing π-stacking with aromatic residues in biological targets [1] [4]. The meta-orientation balances dipole alignment and steric tolerance, unlike ortho-substitution which causes steric hindrance or para-substitution which may overly rigidify the molecule [4].
Comparative studies with non-nitrated analogs (e.g., 3-Phenyl-6-(piperazin-1-yl)pyridazine) reveal that the nitro group:
Table 2: Electronic Effects of Nitrophenyl Substitution Patterns
Substituent Position | Hammett Constant (σ) | Dipole Moment (D) | Biological Impact |
---|---|---|---|
Meta-nitro | 0.71 | ~5.8 | Optimized π-stacking; Moderate solubility |
Para-nitro | 0.78 | ~6.2 | Enhanced electronic delocalization; Reduced cell permeability |
Unsubstituted phenyl | 0.00 | ~4.6 | Increased lipophilicity; Weaker target affinity |
This compound integrates three pharmacophoric elements essential for multitarget engagement:
Patent literature highlights derivatives of this scaffold as candidates for CNS disorders and inflammatory diseases. For example, imidazo[1,2-a]pyridines with nitrophenyl groups demonstrate potent hypoxia-inducible factor (HIF) modulation, validating the nitrophenyl’s role in hypoxia-targeted therapies [6]. Similarly, pyridazine-phthalazine hybrids exhibit H1 receptor antagonism, relevant for allergic rhinitis treatment [7]. The synthetic accessibility of this scaffold—evidenced by commercial availability of precursors like 3-Phenyl-6-(piperazin-1-yl)pyridazine—further supports its drug discovery utility [3].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8